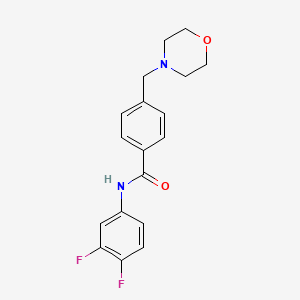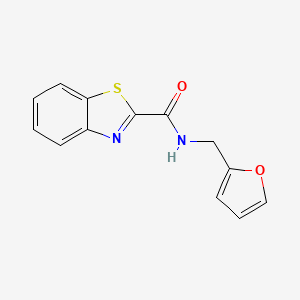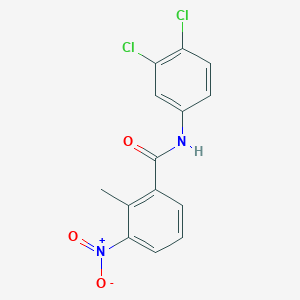
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as CHMPD, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting these enzymes, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in lab experiments is that it has been shown to exhibit multiple biochemical and physiological effects, making it a versatile compound for investigating various research questions. However, one limitation is that the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One potential avenue is to investigate its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, which may lead to the development of more effective treatments for pain, inflammation, and fever. Finally, future studies could investigate the potential use of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other compounds for enhanced therapeutic effects.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione involves the reaction of 2-hydroxy-4-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
Scientific Research Applications
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-6-7-12(14(18)8-10)16(20)9-15(19)11-4-2-3-5-13(11)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAJYRFJCYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

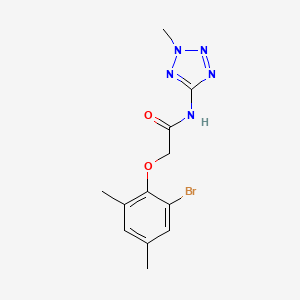
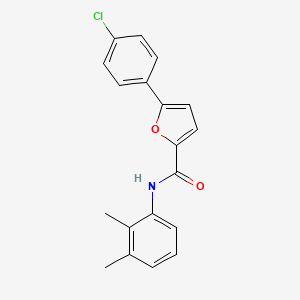
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)
